amine CAS No. 1153551-29-1](/img/structure/B1462544.png)
[(4-Chlorophenyl)(cyclopropyl)methyl](methyl)amine
Vue d'ensemble
Description
(4-Chlorophenyl)(cyclopropyl)methylamine is a chemical compound with the molecular formula C11H14ClN . It has a molecular weight of 195.69 . This compound is intended for research use only .
Molecular Structure Analysis
The InChI code for (4-Chlorophenyl)(cyclopropyl)methylamine is 1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
(4-Chlorophenyl)(cyclopropyl)methylamine is a liquid at room temperature . It should be stored in a cool place .
Applications De Recherche Scientifique
1. Chemical Reactions and Synthesis
- Mechanistic Probes in Nitrosation: A study by Loeppky and Elomari (2000) investigated N-cyclopropyl-N-alkylanilines, including derivatives related to (4-Chlorophenyl)(cyclopropyl)methylamine, as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. The study found that these compounds react to produce N-alkyl-N-nitrosoaniline by specific cleavage of the cyclopropyl group, supporting a mechanism involving the formation of an amine radical cation followed by rapid cyclopropyl ring opening (Loeppky & Elomari, 2000).
2. Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel: In 2020, Boughoues et al. synthesized derivatives including (4-Chlorophenyl)(cyclopropyl)methylamine analogs. These compounds demonstrated effective corrosion inhibition performances on mild steel in an acidic medium. The study highlighted the importance of substituent groups on the aromatic ring in influencing corrosion inhibition efficiency (Boughoues et al., 2020).
3. Anticancer Research
- Potential in Anticancer Activity: A study by Rayes et al. (2019) involved synthesizing compounds based on the structure of (4-Chlorophenyl)(cyclopropyl)methylamine, indicating potential in anticancer activity. The study focused on the modification of these structures to develop potent HDAC inhibitors (Rayes et al., 2019).
4. Neurological Applications
- Neuroprotective Agent for Ischemia-Reperfusion Damage: In a 2002 study, Kim et al. researched KR-31543, a compound structurally related to (4-Chlorophenyl)(cyclopropyl)methylamine, as a neuroprotective agent for ischemia-reperfusion damage. The study involved in vitro and in vivo metabolism of KR-31543 in rats, using LC-electrospray mass spectrometry (Kim et al., 2002).
5. Molecular Interaction Studies
- Molecular Interaction and Kinetics: Castro et al. (2003) conducted a study on the kinetics and mechanism of aminolysis of 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. This research provides insights into the molecular interactions and reaction kinetics relevant to compounds like (4-Chlorophenyl)(cyclopropyl)methylamine (Castro et al., 2003).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopropyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKIRQORLADPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



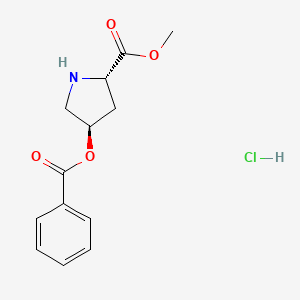

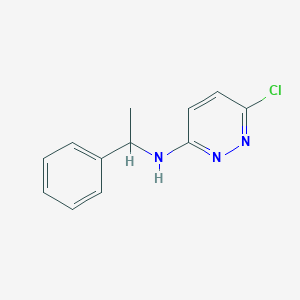

![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-N-methylamine hydrochloride](/img/structure/B1462467.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1462469.png)
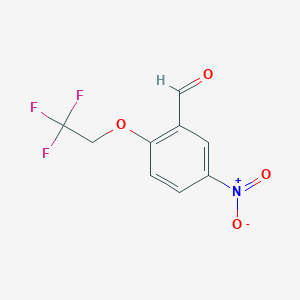
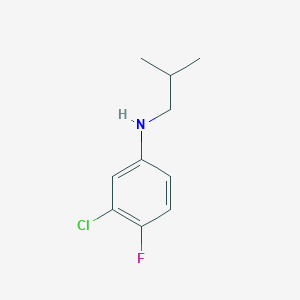
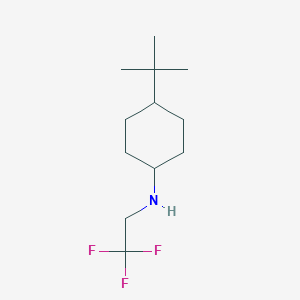
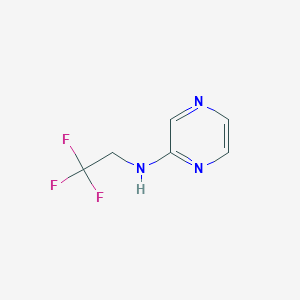


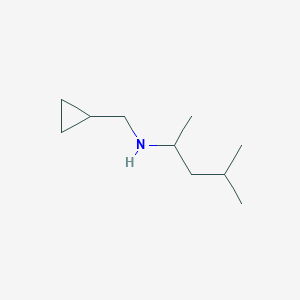
![Methyl 3-[(cyclopentylmethyl)amino]propanoate](/img/structure/B1462481.png)